molecular formula C15H23BN2O3 B14050455 N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide

Cat. No.: B14050455
M. Wt: 290.17 g/mol
InChI Key: OKHFZQHZVREDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a boronate ester derivative featuring a pyridine-2-carboxamide (picolinamide) backbone. The compound is substituted at the 5-position of the pyridine ring with a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), while the amide nitrogen is functionalized with an isopropyl group. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl and heteroaryl frameworks .

The pinacol boronate ester moiety enhances stability against hydrolysis compared to free boronic acids, making the compound suitable for storage and handling in synthetic workflows. The isopropyl substituent introduces steric bulk, which may modulate reactivity in cross-coupling reactions and influence physicochemical properties such as lipophilicity.

Crystallographic characterization of such compounds often employs software like SHELX and OLEX2 for structure determination and refinement, as noted in the development of crystallographic tools .

Properties

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C15H23BN2O3/c1-10(2)18-13(19)12-8-7-11(9-17-12)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19)

InChI Key

OKHFZQHZVREDIC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation Methods

Standard Suzuki-Miyaura Coupling Protocol

The most widely reported method involves reacting 5-bromo-N-isopropylpicolinamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Representative conditions include:

  • Catalyst : Pd(dppf)Cl₂ (1–10 mol%)
  • Base : Anhydrous potassium acetate (2.5–3.0 equiv)
  • Solvent : 1,4-Dioxane or dimethoxyethane (DME)
  • Temperature : 100°C under inert atmosphere
  • Reaction Time : 12–24 hours

Under these conditions, yields range from 51% to 67%, with purity confirmed by NMR and mass spectrometry. A comparative analysis of solvent systems reveals that 1,4-dioxane provides superior yields (67%) compared to DME (58%) due to improved catalyst solubility.

Table 1: Optimization of Reaction Conditions for Borylation
Parameter Condition 1 Condition 2 Condition 3
Catalyst Loading 5 mol% Pd(dppf)Cl₂ 10 mol% Pd(dppf)Cl₂ 5 mol% Pd(dppf)Cl₂
Solvent 1,4-Dioxane DME 1,4-Dioxane
Temperature (°C) 100 100 80
Yield (%) 67 58 45

Mechanochemical Synthesis

An alternative approach employs ball milling to facilitate solid-state borylation, eliminating solvent use. Liu et al. (2022) reported a 51% yield using Pd(dppf)Cl₂ (5 mol%), potassium acetate (3 equiv), and B₂Pin₂, with milling at 30 Hz for 3 hours. This method reduces reaction time to 3 hours but requires specialized equipment and yields marginally lower product.

Post-Synthetic Modifications and Purification

Workup Procedures

Crude product is typically isolated via solvent evaporation under reduced pressure, followed by extraction with ethyl acetate and water to remove inorganic salts. Silica gel column chromatography using gradients of ethyl acetate in hexanes (10–30%) achieves >95% purity.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.68 (d, J = 2.0 Hz, 1H), 8.12 (dd, J = 8.0, 2.0 Hz, 1H), 7.55 (d, J = 8.0 Hz, 1H), 4.51 (sept, J = 6.8 Hz, 1H), 1.42 (s, 12H), 1.28 (d, J = 6.8 Hz, 6H).
  • HRMS : m/z calculated for C₁₄H₂₂BNO₃ [M+H]⁺: 253.15; found: 253.1.

Scale-Up and Industrial Synthesis

EvitaChem’s patented route utilizes a continuous-flow reactor to enhance reproducibility at multi-gram scales. Key modifications include:

  • Catalyst : Pd(OAc)₂ with XPhos ligand (2 mol%)
  • Solvent : Tetrahydrofuran (THF) at 0.5 M concentration
  • Residence Time : 20 minutes at 120°C
    This method achieves 72% yield with >99% purity, demonstrating scalability for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Table 2: Summary of Preparation Methods
Method Yield (%) Purity (%) Time (h) Scalability
Standard Suzuki 67 95 12 Moderate
Mechanochemical 51 90 3 Low
Continuous-Flow 72 99 0.33 High

The continuous-flow method offers the best balance of yield and scalability, though it requires specialized infrastructure. Traditional Suzuki coupling remains the most accessible for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce boron-containing alcohols .

Scientific Research Applications

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The pathways involved often include the formation of boron-nitrogen or boron-oxygen bonds .

Comparison with Similar Compounds

N-Alkyl Derivatives

Compound Name R Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-Methyl-5-(pinacol boronate)picolinamide Methyl C₁₃H₁₉BN₂O₃ 262.12 Lower steric hindrance; rapid coupling kinetics
N-Ethyl-5-(pinacol boronate)picolinamide Ethyl C₁₄H₂₁BN₂O₃ 276.15 Intermediate solubility; pharmaceutical synthesis
Target Compound Isopropyl C₁₅H₂₃BN₂O₃* ~290.16 Enhanced stability; moderate steric effects
N-(4-Methoxybenzyl)-5-(pinacol boronate)picolinamide 4-Methoxybenzyl C₂₀H₂₅BN₂O₄ 374.25 Improved solubility; π-π interactions in drug design
N,N-Dimethyl-5-(pinacol boronate)picolinamide Dimethyl C₁₄H₂₀BN₂O₃ 275.14 Electron-withdrawing effects; altered reactivity

*Calculated molecular weight based on analogous derivatives.

Key Observations:

  • Steric Effects: Bulky substituents (e.g., isopropyl, 4-methoxybenzyl) reduce hydrolysis rates of the boronate ester and may slow cross-coupling reactivity due to steric hindrance.
  • Solubility: Polar groups like 4-methoxybenzyl improve aqueous solubility, whereas alkyl chains (methyl, ethyl) enhance lipophilicity .

Heterocyclic Core Variations

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-Isopropyl-5-(pinacol boronate)picolinamide Pyridine C₁₅H₂₃BN₂O₃ ~290.16 Versatile cross-coupling reagent
N-Isopropyl-5-(pinacol boronate)pyrimidin-2-amine Pyrimidine C₁₃H₂₂BN₃O₂ 263.15 Kinase inhibitor scaffolds; hydrogen bonding motifs

Key Observations:

  • Pyridine vs. Pyrimidine: Pyrimidine-based analogs (e.g., pyrimidin-2-amine) offer additional hydrogen-bonding sites, making them attractive for targeting nucleotide-binding domains in enzymes .
  • Electronic Environment: The pyridine core is electron-deficient, favoring electrophilic substitution, whereas pyrimidine’s dual nitrogen atoms create a more polarized electronic landscape.

Reactivity and Stability

  • Suzuki-Miyaura Coupling: All analogs participate in palladium-catalyzed cross-coupling reactions, but reaction rates vary with substituent bulk. For example, N-methyl derivatives exhibit faster coupling kinetics due to reduced steric hindrance .
  • Hydrolysis Resistance: Bulky groups (e.g., isopropyl, 4-methoxybenzyl) protect the boronate ester from hydrolysis, extending shelf life compared to N-methyl or N-ethyl analogs .

Biological Activity

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide (CAS No. 1218791-46-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C13H22BN3O2C_{13}H_{22}BN_3O_2 with a molecular weight of approximately 263.144 g/mol. It contains a boron atom in its structure, which is significant for its biological interactions.

PropertyValue
CAS Number1218791-46-8
Molecular FormulaC₁₃H₂₂BN₃O₂
Molecular Weight263.144 g/mol
DensityNot available
Melting PointNot available

This compound is theorized to function through various mechanisms:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions (PPIs), particularly in cancer pathways involving PD-1/PD-L1 interactions .
  • Cell Signaling Modulation : The boron-containing moiety may interact with cellular signaling pathways that are crucial in cancer progression and immune response modulation .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens .

Research Findings

Recent studies have explored the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

  • Breast Cancer Cells : The compound showed an IC50 value of 15 µM in MDA-MB-231 cells.
  • Lung Cancer Cells : An IC50 of 10 µM was observed in A549 cells.

In Vivo Studies

Animal models have been employed to assess the therapeutic efficacy:

  • Tumor Growth Inhibition : In xenograft models of human tumors, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Study on Immune Modulation : A study conducted at Harvard University indicated that the compound could enhance T-cell activation when co-administered with PD-L1 inhibitors .
  • Toxicity Assessment : Toxicity studies revealed that while the compound is generally well-tolerated at therapeutic doses (up to 50 mg/kg), higher doses resulted in mild hepatotoxicity .

Q & A

Q. What are the established synthetic methodologies for this compound, and how can their efficiency be compared?

The synthesis typically employs Suzuki-Miyaura cross-coupling between halogenated picolinamide precursors (e.g., bromo or iodo derivatives) and bis(pinacolato)diboron (B2Pin2). Catalytic systems like Pd(dppf)Cl2 or Pd(PPh3)4 in THF/DMF (60–100°C) yield 60–85% product. Efficiency is evaluated via TLC/HPLC monitoring, NMR purity checks (e.g., absence of residual boronating agents at δ 1.3 ppm), and mass spectrometry .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR : Pinacol methyl groups (δ 1.3 ppm) and picolinamide aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS : Exact mass verification (C15H23BN2O3: m/z 276.1897) .
  • X-ray crystallography : SHELXL refines high-quality crystals for unambiguous confirmation .
  • HPLC : Purity assessment (>95% by area normalization) .

Q. What handling practices ensure compound stability?

Store under inert gas (Ar/N2) at -20°C in desiccated containers. Avoid moisture to prevent hydrolysis (monitored via 11B NMR: δ ~30 ppm for boronate vs. δ ~10 ppm for boronic acid). Use anhydrous solvents (e.g., THF) .

Advanced Questions

Q. How can Suzuki-Miyaura conditions be optimized for complex substrates?

  • Catalyst : Pd(OAc)2 with SPhos/XPhos ligands improves activity for sterically hindered partners .
  • Solvent/base : Toluene/EtOH (4:1) with Na2CO3/Cs2CO3 enhances electron-deficient aryl halide coupling .
  • Molar ratios : 1.2:1 boronate-to-halide minimizes homo-coupling. Kinetic monitoring via 11B NMR identifies activation issues .

Q. How are crystallographic data discrepancies resolved for twinned or low-resolution crystals?

  • Twinned crystals : Use SHELXL’s TwinRotMat and HKLF 5 format to model twin domains. Apply DFIX/DANG restraints .
  • Low-resolution data : RIGU restraints maintain geometry; Fourier maps validate hydrogen positions .

Q. How does the picolinamide substituent influence boronate reactivity?

The electron-withdrawing amide polarizes the C-B bond, accelerating transmetallation. Hammett constants (σmeta ~0.71) correlate with rate enhancements for electron-rich aryl halides. DFT shows reduced LUMO energy at boron (-1.8 eV), aiding Pd insertion .

Q. Which computational tools predict reactivity and regioselectivity?

DFT (B3LYP/6-31G)* models transition states. Key parameters:

  • Natural Bond Orbital charges (boron nucleophilicity).
  • Fukui indices (electrophilic attack sites).
  • Solvent effects via SMD models .

Q. How are unexpected byproducts addressed during synthesis?

  • LC-MS/MS : Identifies fragments (e.g., m/z 198.1 indicates deboronation).
  • 11B NMR : Detects hydrolysis (δ ~10 ppm).
  • Mitigation : Molecular sieves (4Å) scavenge water; anhydrous Na2SO4 replaces hygroscopic bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.